1-Bromo-3-propoxynaphthalene
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Overview
Description
1-Bromo-3-propoxynaphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the first position and a propoxy group at the third position on the naphthalene ring
Preparation Methods
The synthesis of 1-Bromo-3-propoxynaphthalene typically involves the bromination of naphthalene followed by the introduction of the propoxy group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromonaphthalene is then subjected to a Williamson ether synthesis reaction with 1-bromopropane in the presence of a strong base like sodium hydride or potassium tert-butoxide to yield this compound .
Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1-Bromo-3-propoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide, leading to the formation of nitriles.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include polar aprotic solvents, strong nucleophiles, and specific catalysts or reducing agents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Bromo-3-propoxynaphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-3-propoxynaphthalene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the propoxy group undergoes electron transfer processes, leading to the formation of oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
1-Bromo-3-propoxynaphthalene can be compared with other bromonaphthalenes, such as 1-bromonaphthalene and 2-bromonaphthalene . While all these compounds contain a bromine atom on the naphthalene ring, the presence of the propoxy group in this compound makes it unique. This functional group imparts different chemical reactivity and physical properties, making it suitable for specific applications that other bromonaphthalenes may not be able to fulfill.
Similar compounds include:
Properties
IUPAC Name |
1-bromo-3-propoxynaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-2-7-15-11-8-10-5-3-4-6-12(10)13(14)9-11/h3-6,8-9H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIZTDAGGDFCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=CC=CC=C2C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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